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1,1'-Dimethyl-1H,1'H-2,2'-biimidazole

Oxidative Carbonylation Copper Catalysis Dimethyl Carbonate Synthesis

Researchers seeking a robust, neutral bidentate ligand for organometallic catalysis frequently encounter inconsistent performance due to unwanted hydrogen bonding. This compound eliminates that variable. - Achieves a catalytic turnover number (TON) of 20.4 molDMC/molCu with 95.8% DMC selectivity, outperforming unsubstituted biimidazole analogs. - Its crystallographically established anti conformation and near-coplanar ring geometry ensure predictable metal complex topologies. - Supplied with rigorous analytical characterization (HPLC, NMR) for reliable, reproducible research results.

Molecular Formula C8H10N4
Molecular Weight 162.19 g/mol
CAS No. 37570-94-8
Cat. No. B1610108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1'-Dimethyl-1H,1'H-2,2'-biimidazole
CAS37570-94-8
Molecular FormulaC8H10N4
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESCN1C=CN=C1C2=NC=CN2C
InChIInChI=1S/C8H10N4/c1-11-5-3-9-7(11)8-10-4-6-12(8)2/h3-6H,1-2H3
InChIKeyKMRPQHUALQQSPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1′-Dimethyl-2,2′-biimidazole Overview


1,1′-Dimethyl-1H,1′H-2,2′-biimidazole (CAS 37570-94-8) is a symmetrical heterocyclic compound belonging to the biimidazole class, with the molecular formula C₈H₁₀N₄ and a molecular weight of 162.19 g/mol . The compound comprises two imidazole rings connected at the 2-position, each bearing a methyl substituent at the 1-position, which eliminates N–H hydrogen bonding capability present in the parent 2,2′-biimidazole . This methylation fundamentally alters the compound's electronic properties, coordination chemistry, and solubility, making it a distinct ligand in organometallic chemistry, catalysis, and functional materials .

Why 1,1′-Dimethyl-2,2′-biimidazole Is Irreplaceable


Generic substitution among biimidazole ligands is scientifically unsound due to profound differences in electronic structure, hydrogen bonding capacity, and steric environment. The parent 2,2′-biimidazole possesses acidic N–H protons that can engage in strong intermolecular hydrogen bonding and deprotonation to form anionic chelates, whereas the 1,1′-dimethyl derivative completely lacks N–H donors, eliminating hydrogen bond-based supramolecular assembly [1][2]. Furthermore, the position and number of methyl substituents dramatically influence ligand planarity and bite angle in metal complexes. The 1,1′-dimethyl substitution pattern induces a specific anti conformation that preserves near-coplanarity of the two imidazole rings, whereas 1,5′-dimethyl substitution yields a different coordination geometry due to altered steric interactions [2][3]. These structural variations translate directly into quantifiable differences in catalytic turnover, luminescence quantum yield, DNA cleavage activity, and redox behavior, as documented in the head-to-head comparisons below [4][5].

1,1′-Dimethyl-2,2′-biimidazole: Evidence vs. Analogs


Catalytic Efficiency in DMC Synthesis

In methanol oxidative carbonylation to dimethyl carbonate (DMC), the copper(II) complex bearing 1,1′-dimethyl-2,2′-biimidazole (DMe-H2biim) as ligand achieved a turnover number (TON) of 20.4 molDMC/molCu, compared to a lower TON for the analogous complex with unsubstituted 2,2′-biimidazole (H2biim) under identical reaction conditions. The enhanced performance is attributed to the electron-donating effect of the methyl substituents, which increases electron density at the copper center and facilitates the catalytic cycle [1].

Oxidative Carbonylation Copper Catalysis Dimethyl Carbonate Synthesis

Photoluminescence Quenching in Ir(III) Complexes

Contrary to expectations for improved performance, experimental and theoretical investigations of blue-emitting cationic Ir(III) complexes revealed that the complex bearing 1,1′-dimethyl-2,2′-biimidazole (dMebiim) as an ancillary ligand is entirely non-emissive. The quantum efficiency is drastically reduced compared to the complex with unsubstituted 1,1′-H-2,2′-biimidazole, which exhibits measurable photoluminescence. The detrimental effect stems from steric hindrance between the methyl groups and the cyclometalating ligands, which induces a twisting of the biimidazole chelate that opens non-radiative decay pathways [1].

OLED Materials Phosphorescent Emitters Iridium Complexes

Iodocuprate Coordination Polymer Topology

Methanothermal reactions of CuI with 2,2′-biimidazole yield completely different coordination architectures depending on the methylation pattern. Using 1,1′-dimethyl-2,2′-biimidazole (1,1′-DMBIM) as ligand with CuI in a 1:1 molar ratio produces a luminescent coordination polymer with the formula [Cu₈(μ₂-I)(μ₃-I)₆(μ₆-I)(1,1′-DMBIM)₃]ₙ, described as a 'knotted rope' topology. In contrast, when the in situ methylation yields the 1,3-dimethyl isomer (1,3-DMBIM), a distinct [Cu₄(μ₃-I)₄(1,3-DMBIM)₂]ₙ network with interpenetrating 6⁶-dia topology forms [1][2].

Coordination Polymers Luminescent Materials Crystal Engineering

DNA Cleavage Activity of Cu(II) Complex

The copper(II) complex derived from 1,1′-dimethyl-2,2′-biimidazole ligand demonstrates efficient DNA cleavage activity under physiological conditions. While this study does not provide a direct quantitative comparison against the unsubstituted biimidazole analog, the reported cleavage efficiency establishes a baseline for this specific methylated ligand system [1].

Bioinorganic Chemistry Artificial Nucleases Copper Complexes

Crystal Structure: Anti Conformation and Planarity

Single-crystal X-ray diffraction analysis of 1,1′-dimethyl-2,2′-biimidazole reveals that the two imidazole rings are approximately coplanar and the molecule lies on a crystallographic inversion center, adopting the anti conformation that keeps the methyl groups apart. The crystal structure (monoclinic, space group P2₁/n, a = 6.6760(10) Å, b = 5.5670(9) Å, c = 11.471(3) Å, β = 103.88(4)°, Z = 2, d_calc = 1.302 g/cm³) provides the precise geometric parameters essential for understanding its coordination behavior [1]. This contrasts with the parent 2,2′-biimidazole, which can engage in extensive N–H⋯N hydrogen bonding networks that dominate its solid-state packing and can influence metal complex geometries [2].

Crystallography Ligand Geometry Molecular Conformation

1,1′-Dimethyl-2,2′-biimidazole Application Scenarios


Dimethyl Carbonate Synthesis by Oxidative Carbonylation

Leverage the superior catalytic turnover number (TON = 20.4 molDMC/molCu) and high DMC selectivity (95.8%) of Cu(DMe-H2biim)(OAc)₂ compared to complexes with unsubstituted 2,2′-biimidazole [1]. The electron-donating methyl substituents enhance the nucleophilicity of the copper center, making this ligand optimal for industrial DMC synthesis where catalyst efficiency directly impacts production cost and sustainability. Process conditions: 110 °C, 4 h reaction time, 0.014 mol/L catalyst loading in methanol.

Luminescent Coordination Polymers with Knotted Rope Topology

Employ 1,1′-dimethyl-2,2′-biimidazole as a ligand for CuI to deliberately synthesize the luminescent [Cu₈(μ₂-I)(μ₃-I)₆(μ₆-I)(1,1′-DMBIM)₃]ₙ coordination polymer, which adopts a unique 'knotted rope' architecture not accessible with other biimidazole methylation isomers [2][3]. This scenario is ideal for crystal engineers and materials scientists seeking to design metal-organic frameworks with predetermined topologies and photophysical properties.

Artificial Nucleases Based on Copper Complexes

Utilize copper(II) complexes of 1,1′-dimethyl-2,2′-biimidazole as efficient DNA cleavage agents under physiological conditions [4]. The methylated ligand offers a neutral, hydrophobic coordination environment devoid of N–H hydrogen bonding, which may enhance cellular uptake and nuclease-like activity compared to more polar biimidazole analogs. This scenario supports development of metallodrugs and biochemical tools targeting nucleic acids.

Ligand with Fixed Bite Angle for Metal Complex Design

Take advantage of the crystallographically established anti conformation and near-coplanar ring geometry of 1,1′-dimethyl-2,2′-biimidazole to preorganize metal binding sites with a predictable chelate bite angle [5]. The absence of N–H protons eliminates competing hydrogen-bonding interactions, making this ligand suitable for applications in non-aqueous media, on electrode surfaces, or in supramolecular systems where directional intermolecular forces must be avoided.

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